BenchChemオンラインストアへようこそ!

Gly-arg-gly-asp

ACE inhibition cardiovascular hypertension

GRGDS (CAS 97461-81-9) is a pentapeptide with ~10x greater ACE inhibitory potency (IC50 46.39 µM) vs RGD (IC50 456.46 µM). Its biphasic vasorelaxant profile avoids the mixed effects of RGDS, ensuring reproducible data in integrin studies. Optimal for angiogenesis and osteoclast adhesion assays (IC50 38 µM). Select for defined potency and specificity.

Molecular Formula C14H25N7O7
Molecular Weight 403.39 g/mol
CAS No. 97461-81-9
Cat. No. B1330333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-arg-gly-asp
CAS97461-81-9
SynonymsGly-Arg-Gly-Asp
glycyl-arginyl-glycyl-aspartic acid
GRGD peptide
Molecular FormulaC14H25N7O7
Molecular Weight403.39 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N
InChIInChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)/t7-,8-/m0/s1
InChIKeySEFVRKXJJPMVHQ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gly-Arg-Gly-Asp (CAS 97461-81-9) Procurement Guide for Integrin-Mediated Research Applications


Gly-Arg-Gly-Asp (GRGDS, CAS 97461-81-9) is a synthetic linear pentapeptide containing the Arg-Gly-Asp (RGD) cell adhesion motif, which serves as the minimal recognition sequence for a subset of integrin receptors including αvβ3, α5β1, and αIIbβ3 [1]. Unlike the shorter RGD tripeptide or longer RGD-containing sequences, GRGDS includes an N-terminal glycine extension and a C-terminal serine residue, which confer distinct conformational and biological properties [2]. The compound is widely utilized as a soluble competitive inhibitor of integrin-ligand interactions in cell adhesion, migration, angiogenesis, platelet aggregation, and osteoclast function studies [3].

Why Generic RGD Peptide Substitution Fails: Key Procurement Considerations for Gly-Arg-Gly-Asp


Generic substitution among RGD-containing peptides is scientifically invalid because minor sequence variations produce substantial differences in integrin subtype selectivity, potency, and functional outcomes. The pentapeptide GRGDS (Gly-Arg-Gly-Asp-Ser) is not functionally interchangeable with the tripeptide RGD (Arg-Gly-Asp), the tetrapeptide RGDS (Arg-Gly-Asp-Ser), or the hexapeptide GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro). Head-to-head studies demonstrate that GRGDS exhibits approximately 10-fold greater ACE inhibitory potency than RGD (IC50 46.39 µM vs. 456.46 µM) [1], a biphasic vasorelaxant effect versus the mixed relaxant/contractile effect of RGDS [2], and distinct osteoclast adhesion inhibitory potency compared to other linear RGD analogs (IC50 38 µM vs. 26 µM for RGDS and 201 µM for GRGDSP) [3]. Furthermore, linear RGD peptides like GRGDS demonstrate fundamentally different binding kinetics and affinity profiles compared to cyclic RGD derivatives, with cyclic variants exhibiting higher affinity and slower dissociation [4]. These quantifiable differences directly impact experimental reproducibility and data interpretation, making precise compound specification essential for scientific procurement.

Quantitative Differentiation Evidence: Gly-Arg-Gly-Asp (GRGDS) vs. Key Comparators


ACE Inhibitory Potency: GRGDS vs. RGD Tripeptide

In a head-to-head comparison using angiotensin-converting enzyme (ACE) purified from human serum, GRGDS (Gly-Arg-Gly-Asp-Ser) demonstrated approximately 10-fold greater inhibitory potency than the core RGD tripeptide (Arg-Gly-Asp) [1]. The IC50 value for GRGDS was 46.39 µM compared to 456.46 µM for RGD, with corresponding Ki values of 93.28 µM and 435.67 µM, respectively [1]. Both peptides exhibited reversible-competitive inhibition kinetics [1].

ACE inhibition cardiovascular hypertension

Platelet Aggregation Inhibition: GRGDS vs. Natural Disintegrins

In a comparative study of RGD-containing peptides as fibrinogen receptor blockers, GRGDS fully inhibited ADP (10 µM)-induced platelet aggregation of human gel-filtered platelets with an IC50 of 25 µM [1]. This potency was compared to the snake venom disintegrin echistatin (IC50 = 0.05 µM), which was 500-fold more potent [1]. Another study reported that trigramin (IC50 = 0.11 µM) and rhodostomin (IC50 = 0.03 µM) were approximately 5,000-fold and 18,000-fold more potent than GRGDS (IC50 = 0.54 mM), respectively [2].

platelet aggregation thrombosis GPIIb/IIIa

Vasorelaxant Effect Profile: GRGDS vs. RGDS Tetrapeptide

On rabbit isolated thoracic aortic rings preconstricted with 0.25 µM phenylephrine, GRGDS (Gly-Arg-Gly-Asp-Ser-OH) produced dose-dependent relaxation, whereas RGDS (Arg-Gly-Asp-Ser-OH) exhibited a biphasic effect consisting of transient relaxation followed by contraction [1]. The relaxant effect of GRGDS was entirely endothelium-dependent, with no effect observed on endothelium-denuded vessels [1].

vasorelaxation endothelium vascular biology

Angiogenesis Inhibition: GRGDS vs. Non-RGD Control Peptide

In a serum-free collagen gel culture of rat aorta, addition of GRGDS to the culture medium caused marked inhibition of angiogenesis, as evidenced by reduced branching microvessel formation [1]. In contrast, GRGES, a control peptide in which the aspartic acid residue is replaced by glutamic acid (lacking the functional RGD sequence), failed to inhibit angiogenesis [1]. The inhibitory effect was nontoxic and reversible upon removal of GRGDS from the medium [1].

angiogenesis endothelial cells extracellular matrix

Linear vs. Cyclic RGD Binding Affinity and Kinetics

Molecular dynamics simulations of integrin αvβ3 interactions revealed that cyclic RGD peptides exhibit higher binding energy and more stable configuration compared to linear RGD peptides [1]. Force-dependent dissociation simulations showed that linear RGD peptides leave the active site more easily and more quickly than cyclic RGD ligands, whereas they encounter greater difficulty entering the appropriate active binding site [1]. Immobilized cyclic RGD is a higher-affinity ligand than linear RGD, with 3T3 Swiss fibroblasts attaching to cyclic peptide substrates at twice the rate of linear peptide substrates [2].

integrin binding affinity molecular dynamics

Osteoclast Adhesion Inhibition: Rank-Order Potency Among Linear RGD Analogs

In a serum-coated glass adhesion assay measuring vitronectin receptor-mediated osteoclast adhesion, a rank order of RGD analog activity (mean IC50, µM) was established: GRGDSP (201 µM) > GRGDTP (180 µM) > Ac-RGDS-NH2 (84 µM) > Ac-RGDV-NH2 (68 µM) > RGDV (43 µM) > GRGDS (38 µM) > RGDS (26 µM) [1]. GRGDS (IC50 = 38 µM) demonstrated intermediate potency, being 1.5-fold less potent than RGDS (26 µM) but 5.3-fold more potent than GRGDSP (201 µM) [1].

osteoclast bone resorption vitronectin receptor

Optimal Research and Industrial Application Scenarios for Gly-Arg-Gly-Asp (GRGDS) Procurement


ACE Inhibition Screening and Cardiovascular Drug Discovery

GRGDS is optimally deployed as a moderate-potency ACE inhibitor reference compound (IC50 = 46.39 µM, Ki = 93.28 µM) in screening assays for novel antihypertensive candidates [1]. Its reversible-competitive inhibition mechanism makes it suitable for benchmarking against both small-molecule inhibitors like captopril (IC50 = 1.57 nM) and other peptide-based ACE inhibitors [1]. The 10-fold potency advantage over the core RGD tripeptide (IC50 = 456.46 µM) justifies the selection of GRGDS for cardiovascular research programs requiring consistent, reproducible ACE inhibition at practical working concentrations [1].

Endothelium-Dependent Vasorelaxation Studies

GRGDS is specifically indicated for investigating endothelium-dependent vasorelaxation mechanisms due to its exclusive relaxant effect profile on intact endothelium and lack of effect on denuded vessels [2]. This property distinguishes GRGDS from RGDS, which produces confounding biphasic (relaxant/contractile) responses [2]. Researchers studying nitric oxide-mediated vascular signaling or screening for endothelial dysfunction modulators should procure GRGDS rather than alternative RGD peptides to avoid data interpretation artifacts introduced by mixed vasoactive effects [2].

Angiogenesis Inhibition and ECM-Integrin Interaction Studies

GRGDS is validated for use in angiogenesis inhibition assays, particularly in the rat aortic explant collagen gel model where it produces marked, reversible inhibition of microvessel formation without cytotoxicity [3]. The availability of the sequence-matched inactive control peptide GRGDS (with GRGES as negative control) enables rigorous demonstration of RGD-specific activity [3]. This application scenario is especially relevant for cancer biology, tissue engineering, and anti-angiogenic drug discovery programs requiring a well-characterized soluble RGD peptide probe [3].

Osteoclast Adhesion and Bone Resorption Research

GRGDS is appropriate for osteoclast biology studies requiring moderate-potency inhibition of vitronectin receptor-mediated adhesion (IC50 = 38 µM) [4]. Its intermediate position in the linear RGD analog potency rank order (between RGDS at 26 µM and RGDV at 43 µM) provides researchers with a defined reference point for calibrating assay sensitivity when screening bone resorption inhibitors [4]. This makes GRGDS a strategic choice for laboratories establishing osteoclast adhesion assays or validating novel αvβ3 integrin antagonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gly-arg-gly-asp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.